molecular formula C19H20N4O7 B11112727 3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11112727
M. Wt: 416.4 g/mol
InChI Key: UQSLRQYXJGACFZ-UFFVCSGVSA-N
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Description

3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a nitrobenzylidene moiety, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-nitrobenzylidenehydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to a hydrazine.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of new functional groups in place of the methoxy groups.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The nitrobenzylidene moiety may also contribute to its biological activity by interacting with other cellular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-Nitrobenzylidenehydrazine: Another precursor used in the synthesis.

    Trimethoprim: Shares the trimethoxyphenyl group and is used as an antibiotic.

Uniqueness

3,4,5-Trimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N4O7

Molecular Weight

416.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H20N4O7/c1-28-15-8-13(9-16(29-2)18(15)30-3)19(25)20-11-17(24)22-21-10-12-5-4-6-14(7-12)23(26)27/h4-10H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10+

InChI Key

UQSLRQYXJGACFZ-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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